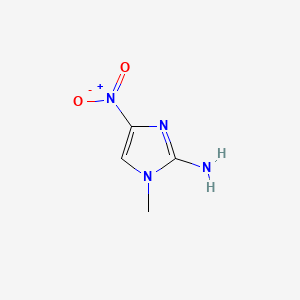

1-Methyl-4-nitro-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-nitro-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by a methyl group at the first position, a nitro group at the fourth position, and an amine group at the second position

Métodos De Preparación

The synthesis of 1-Methyl-4-nitro-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can yield the desired imidazole derivative . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Methyl-4-nitro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1-Methyl-4-nitro-1H-imidazol-2-amine exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against several bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics .

Anticancer Research

The compound has been investigated for its role in cancer treatment. It is believed to inhibit specific enzymes involved in tumor growth, particularly through mechanisms targeting the PRMT5 enzyme, which is crucial for the survival of cancer cells. In vitro studies have shown that derivatives of this compound can reduce tumor cell viability, indicating its potential as an anticancer agent .

Enzyme Inhibition Studies

This compound has been used in studies focusing on enzyme inhibition. Its ability to interact with various biological targets makes it valuable for understanding enzyme mechanisms and developing inhibitors that can modulate biological pathways . For instance, its role as a PRMT5 inhibitor highlights its potential in therapeutic applications targeting epigenetic modifications in cancer .

Quantum Chemical Studies

The compound has also been analyzed using quantum chemical descriptors to predict its biological activity. These studies utilize computational methods to explore the relationship between molecular structure and biological function, aiding in the design of more effective derivatives .

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, suggesting utility in antibiotic development. |

| PRMT5 Inhibition Analysis | Anticancer Research | Showed significant reduction in tumor cell viability in vitro, indicating potential for cancer therapy. |

| Quantum Chemical Descriptor Analysis | Biochemical Research | Provided insights into structure-activity relationships, guiding future compound modifications. |

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-nitro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

1-Methyl-4-nitro-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:

1-Methylimidazole: Lacks the nitro group, leading to different chemical and biological properties.

4-Nitroimidazole: Lacks the methyl group, affecting its reactivity and applications.

2-Aminoimidazole: Lacks the nitro group, resulting in different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Methyl-4-nitro-1H-imidazol-2-amine is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its antimicrobial and anticancer effects, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H4N4O2. Its structure includes a methyl group at position 1 and a nitro group at position 4 of the imidazole ring, which enhances its lipophilicity and biological activity. The imidazole ring is crucial for its interaction with various biological targets, contributing to its unique properties compared to other nitroimidazoles.

The antimicrobial properties of this compound are largely attributed to its ability to undergo reduction in anaerobic conditions. This process converts the nitro group into a reactive species that can damage bacterial DNA, leading to cell death. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition Against Pathogens : In a study evaluating various imidazole derivatives, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Resistance Overcoming : Another study focused on the development of hybrids involving this compound aimed at overcoming metronidazole resistance in pathogenic bacteria. The results indicated that certain derivatives maintained efficacy against metronidazole-resistant strains of Helicobacter pylori .

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells. The compound interacts with specific molecular targets involved in cell proliferation and survival pathways.

Research Findings

A notable study reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism involved the generation of reactive oxygen species (ROS) that led to oxidative stress and subsequent apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Direct Nitrosation : The compound can be synthesized by the direct nitrosation of imidazole derivatives under controlled conditions.

- Hybridization : Combining this compound with other pharmacophores has been explored to enhance its biological activity and reduce resistance .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Methyl group at position 1 | Enhanced lipophilicity |

| 2-Nitroimidazole | Nitro group at position 2 | Strong antimicrobial properties |

| 4-Nitroimidazole | Nitro group at position 4 | Different reactivity patterns |

This table highlights how the structural variations among imidazole derivatives influence their biological activities.

Propiedades

IUPAC Name |

1-methyl-4-nitroimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKVFDYGWBTGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.